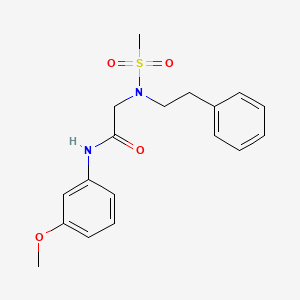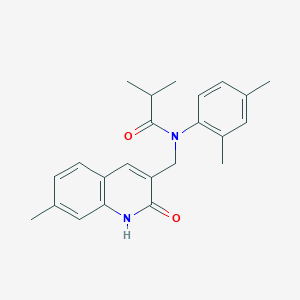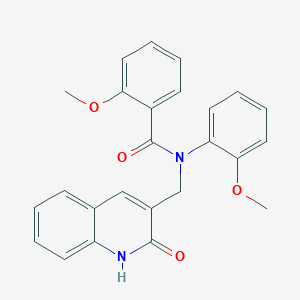
N-(2-methoxyethyl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, commonly known as MQC-1034, is a chemical compound that belongs to the class of tetrahydroquinolines. It has gained significant attention in the scientific community due to its potential therapeutic applications. MQC-1034 is a promising candidate for the development of new drugs for various diseases.
Mecanismo De Acción
The mechanism of action of MQC-1034 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, which are involved in the development and progression of diseases. MQC-1034 has been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. It also inhibits the activity of protein kinase C (PKC), which is involved in the development of cancer cells.
Biochemical and Physiological Effects:
MQC-1034 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, MQC-1034 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQC-1034 has several advantages for lab experiments. It is a highly potent and selective compound, which makes it an ideal candidate for studying the mechanism of action of various enzymes and proteins. It is also relatively stable and can be easily synthesized in the lab. However, MQC-1034 has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on MQC-1034. One of the most promising areas is the development of new drugs for cancer treatment. MQC-1034 has shown significant anticancer activity, and further research can lead to the development of more potent and selective compounds. Another area of research is the development of drugs for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MQC-1034 has shown neuroprotective effects, and further research can lead to the development of drugs that can slow down or stop the progression of these diseases. In addition, research can be conducted to improve the solubility and bioavailability of MQC-1034, which can increase its therapeutic potential.
Métodos De Síntesis
MQC-1034 can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxyethanol with 3-methylbenzoyl chloride to form the intermediate compound. The intermediate is then reacted with 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to produce MQC-1034. The synthesis method is complex, but it can be optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
MQC-1034 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MQC-1034 has been found to inhibit the growth of cancer cells in vitro and in vivo. It also has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3-methylbenzoyl)-N-prop-2-enyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-11-22-20(24)17-9-10-19-16(14-17)8-5-12-23(19)21(25)18-7-4-6-15(2)13-18/h3-4,6-7,9-10,13-14H,1,5,8,11-12H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLONXVYRKCCBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzoyl)-N-(prop-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


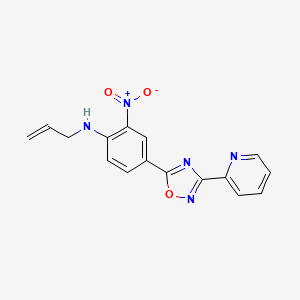



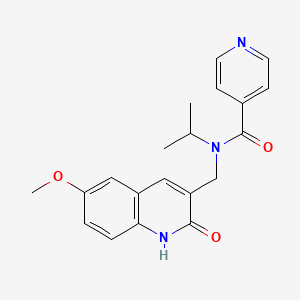
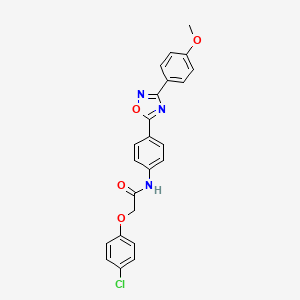

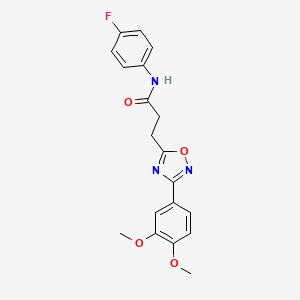
![ethyl 4-({N'-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720589.png)
